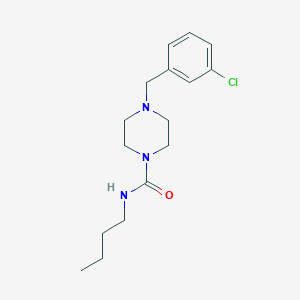
N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCTC belongs to the class of piperazine carboxamides and is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1).
Scientific Research Applications
N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of chronic pain, inflammation, and cancer. This compound has also been studied for its potential use in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Mechanism of Action
N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide acts as a potent and selective antagonist of the TRPV1 channel, which is a non-selective cation channel that is expressed in various tissues such as sensory neurons, immune cells, and epithelial cells. TRPV1 is involved in various physiological processes such as pain perception, inflammation, and thermoregulation. This compound blocks the activation of TRPV1 by various stimuli such as heat, capsaicin, and acid, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in various animal models of disease. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. This compound has been studied for its potential use in the treatment of respiratory diseases such as asthma and COPD, as it has been shown to inhibit airway hyperresponsiveness and inflammation.
Advantages and Limitations for Lab Experiments
N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide is a potent and selective TRPV1 antagonist, which makes it a valuable tool for studying the role of TRPV1 in various physiological processes. However, this compound has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide. One potential application is in the treatment of chronic pain and inflammation, as this compound has shown promising results in animal models of disease. Another potential application is in the treatment of cancer, as this compound has been shown to inhibit the growth and metastasis of cancer cells. Further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential use in the treatment of respiratory diseases such as asthma and COPD.
Synthesis Methods
The synthesis of N-butyl-4-(3-chlorobenzyl)-1-piperazinecarboxamide involves the reaction of 3-chlorobenzylamine with N-butylpiperazine in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with isobutyl chloroformate to yield this compound. The overall yield of this synthesis method is around 50%.
properties
IUPAC Name |
N-butyl-4-[(3-chlorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-2-3-7-18-16(21)20-10-8-19(9-11-20)13-14-5-4-6-15(17)12-14/h4-6,12H,2-3,7-11,13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGDOJPJBWIHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5415680.png)
![methyl 4-[3-(4-iodophenyl)-3-oxo-1-propen-1-yl]benzoate](/img/structure/B5415686.png)
![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide](/img/structure/B5415691.png)

![methyl 4-{[2-(3-methyl-1-piperidinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B5415695.png)
![1-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5415703.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B5415707.png)

![methyl N-[3-(2-chlorophenyl)acryloyl]leucinate](/img/structure/B5415716.png)
![5-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B5415720.png)
![{2-[(2-fluorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5415728.png)
![8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5415731.png)
![N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea](/img/structure/B5415737.png)
![N-{2-methoxy-5-[(2-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B5415759.png)